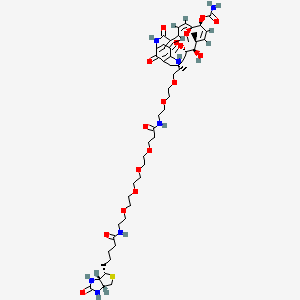
5-Chloro-4-fluoro-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
The synthesis of 5-Chloro-4-fluoro-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of chloro and fluoro substituents.
Methoxylation: Introduction of the methoxy group.
Cyanation: Introduction of the nitrile group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
5-Chloro-4-fluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-fluoro-2-methoxybenzonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
Materials Science: It is used in the development of advanced materials with specific properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, affecting their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-4-fluoro-2-methoxybenzonitrile include:
5-Fluoro-2-methoxybenzonitrile: Lacks the chloro substituent.
5-Chloro-2-methoxybenzonitrile: Lacks the fluoro substituent.
4-Fluoro-2-methoxybenzonitrile: Lacks the chloro substituent.
The presence of both chloro and fluoro substituents in this compound makes it unique, potentially offering distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H5ClFNO |
|---|---|
Molekulargewicht |
185.58 g/mol |
IUPAC-Name |
5-chloro-4-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |
InChI-Schlüssel |
WICFYEFFZYRLPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)




![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)


